molecular formula C20H18N4O4S B3296744 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide CAS No. 894012-20-5

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide

Cat. No.: B3296744
CAS No.: 894012-20-5
M. Wt: 410.4 g/mol
InChI Key: SLFIEVLROGDJHS-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, followed by the introduction of the phenyl and nitrophenyl groups. Common reagents used in these reactions include thioamides, α-haloketones, and nitroanilines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-7-3-2-4-8-14)11-12-21-18(25)19(26)23-15-9-5-6-10-16(15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFIEVLROGDJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
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N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide

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